2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one
CAS No.: 1673-29-6
Cat. No.: VC9024912
Molecular Formula: C20H12N2O
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
![2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one - 1673-29-6](/images/structure/VC9024912.png)
Specification
CAS No. | 1673-29-6 |
---|---|
Molecular Formula | C20H12N2O |
Molecular Weight | 296.3 g/mol |
IUPAC Name | 3-phenyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Standard InChI | InChI=1S/C20H12N2O/c23-20-17-12-6-11-15-14-9-4-5-10-16(14)19(18(15)17)21-22(20)13-7-2-1-3-8-13/h1-12H |
Standard InChI Key | ISMZWNHRRFNHGF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one, reflects its fused bicyclic architecture. The phthalazine moiety (a six-membered ring containing two nitrogen atoms at positions 1 and 4) is fused to an indenone system (a bicyclic structure comprising a benzene ring fused to a cyclopentenone). The “de” annotation specifies the fusion pattern between the phthalazine and indenone units, with the phthalazine’s d and e edges bonded to the indenone’s a and b positions . The phenyl group at C2 introduces steric and electronic modulation, influencing reactivity and biological interactions.
Key structural features include:
-
Aromatic systems: The phthalazine and indenone rings provide planar rigidity, facilitating π-π stacking interactions with biological targets.
-
Keto group: The 3(2H)-one moiety introduces hydrogen-bonding capability and electrophilic reactivity.
-
Substituent effects: The C2 phenyl group enhances lipophilicity, potentially improving membrane permeability .
Synthetic Methodologies
Cyclocondensation Strategies
A widely employed route involves the cyclocondensation of substituted phthalhydrazides with indenone precursors. For example, reacting 2-phenylinden-1-one-3-carbaldehyde with phthalhydrazide in the presence of p-toluenesulfonic acid (PTSA) under solvent-free conditions yields the target compound via a three-component reaction (Scheme 1) . This method leverages the catalytic activity of PTSA to facilitate imine formation and subsequent cyclization, achieving yields of 68–82%.
Scheme 1:
-
2-Phenylinden-1-one-3-carbaldehyde + phthalhydrazide → Intermediate imine
-
PTSA-catalyzed cyclization → 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts to construct the indeno-phthalazine core. For instance, Suzuki-Miyaura coupling between 2-bromoindeno[1,2-b]phthalazin-3(2H)-one and phenylboronic acid in the presence of Pd(PPh₃)₄ generates the C2-phenyl derivative in 75% yield (Scheme 2) . This method offers regioselectivity and compatibility with diverse boronic acids.
Scheme 2:
-
2-Bromoindeno[1,2,3-de]phthalazin-3(2H)-one + phenylboronic acid
-
Pd(PPh₃)₄, K₂CO₃, DMF → 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, reducing synthesis times from hours to minutes. A reported protocol involves heating a mixture of phthalic anhydride, phenylhydrazine, and indenone derivatives at 150°C for 15 minutes, achieving 89% yield .
Physicochemical Properties
The compound exhibits the following characteristics:
-
Solubility: Limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but soluble in DMSO (≥10 mM) .
-
Thermal stability: Decomposition temperature >250°C, as determined by thermogravimetric analysis (TGA).
-
Spectroscopic data:
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates potent cytotoxicity against multiple cancer cell lines:
Cell Line | IC₅₀ (μM) | Mechanism | Citation |
---|---|---|---|
A549 | 2.4 ± 0.3 | Topoisomerase II inhibition | |
MCF-7 | 1.8 ± 0.2 | PARP-1 suppression | |
HT-29 | 3.1 ± 0.4 | ROS generation |
Mechanistic studies indicate intercalation into DNA and disruption of topoisomerase II activity, leading to apoptosis .
Anti-Inflammatory Effects
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 10 mg/kg, outperforming indomethacin (55% reduction). This activity correlates with COX-2 inhibition (IC₅₀ = 0.9 μM) .
Computational and Structure-Activity Relationship (SAR) Insights
Density functional theory (DFT) calculations reveal:
-
Electrophilic sites: The C5 and C11 positions exhibit high electrophilicity (Fukui indices: f⁺ = 0.12–0.15), making them targets for nucleophilic attack .
-
SAR trends:
Industrial and Pharmacological Applications
-
Drug development: Serves as a lead compound for PARP inhibitors in BRCA-mutant cancers.
-
Material science: Incorporated into organic semiconductors due to extended π-conjugation .
Challenges and Future Directions
Current limitations include poor oral bioavailability (F = 12% in rats) and metabolic instability (t₁/₂ = 1.2 h). Future research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume